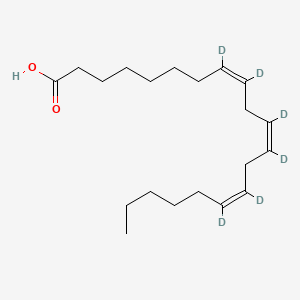

Dihomo-|A-linolenic Acid-d6

Description

Significance of Stable Isotope Labeling in Advanced Lipidomics and Metabolism Studies

Stable isotope labeling is a fundamental technique in the analysis of small molecule metabolism and dynamics. nih.gov It is the only experimental method that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. nih.govresearchgate.net By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612), researchers can create "tagged" versions of molecules like PUFAs. These labeled compounds are chemically similar to their natural counterparts but can be distinguished and quantified using advanced analytical techniques such as mass spectrometry. nih.govresearchgate.net This allows for the precise tracking of the metabolic fate of these molecules in living organisms. nih.govclearsynth.com

The application of stable isotope labeling in lipidomics is particularly valuable due to the vast diversity of lipids and the complexity of their metabolic networks. nih.govresearchgate.net This approach enables the elucidation of unknown metabolic pathways, the quantification of fluxes through interconnected pathways, and the identification of active metabolic routes under various physiological and pathological conditions. researchgate.net

Strategic Rationale for Deuteration in Lipid Research

The strategic use of deuterium in lipid research offers several key advantages. Deuterium-labeled compounds serve as ideal internal standards for mass spectrometry, a cornerstone of modern analytical chemistry. thalesnano.com Their use enhances the accuracy and reliability of measurements by providing precise identification and quantification of target compounds. thalesnano.com

Furthermore, deuteration can be used to investigate reaction mechanisms and the pharmacokinetic properties of compounds, tracing their absorption, distribution, metabolism, and excretion. clearsynth.comthalesnano.com A significant application of deuteration in PUFA research is the "kinetic isotope effect." By replacing hydrogen with deuterium at specific, oxidation-prone sites on the fatty acid chain, the rate of oxidation can be significantly slowed. acs.orgfrontiersin.org This allows researchers to study the roles of the unoxidized fatty acid versus its oxidized metabolites in various biological processes. rsc.orgresearchgate.net This approach is particularly relevant for understanding the role of lipid peroxidation in various diseases. nih.gov

Historical Context of Deuterated Fatty Acid Tracers in Metabolic Investigations

The use of deuterium as a tracer in metabolic research dates back to the 1930s with the pioneering work of Schoenheimer and Rittenberg, who used deuterium to study fatty acid and cholesterol metabolism. escholarship.orgphysiology.org These early studies laid the foundation for the use of stable isotopes to unravel the dynamic nature of biochemical processes. escholarship.org Over the years, advancements in analytical instrumentation, particularly the development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have greatly expanded the applications of deuterated fatty acid tracers. nih.govoup.com These techniques allow for the sensitive and specific detection of labeled molecules and their metabolites in complex biological samples, enabling detailed studies of lipid metabolism in both health and disease. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Foundation of Dihomo γ Linolenic Acid Dgla

Biosynthetic Pathways and Precursors of Endogenous DGLA in Biological Systems

The endogenous synthesis of Dihomo-γ-linolenic acid in mammals is a multi-step process that begins with the essential fatty acid, linoleic acid (LA). As an essential fatty acid, linoleic acid cannot be synthesized by the human body and must be obtained from dietary sources. healthmatters.io The conversion of linoleic acid to DGLA involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum of cells.

The biosynthetic pathway can be summarized as follows:

Desaturation of Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA): The initial and rate-limiting step is the conversion of linoleic acid (18:2n-6) to gamma-linolenic acid (GLA; 18:3n-6). This reaction is catalyzed by the enzyme delta-6-desaturase (Δ6-desaturase), which introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid. healthmatters.io The activity of this enzyme can be influenced by various factors, including diet and the presence of certain nutrients.

Elongation of Gamma-Linolenic Acid (GLA) to Dihomo-γ-Linolenic Acid (DGLA): Following its synthesis, GLA is rapidly elongated to form Dihomo-γ-linolenic acid (20:3n-6). This step involves the addition of a two-carbon unit to the carboxyl end of GLA and is catalyzed by an elongase enzyme, specifically fatty acid elongase 5 (ELOVL5). nih.gov This elongation step is generally efficient within the body. researchgate.net

It's noteworthy that dietary intake of GLA, found in sources like borage oil, evening primrose oil, and blackcurrant seed oil, can bypass the initial rate-limiting Δ6-desaturase step, leading to a more direct increase in DGLA levels. nih.govnih.gov

Table 1: Key Molecules in the Biosynthesis of DGLA

| Compound Name | Abbreviation | Role |

|---|---|---|

| Linoleic Acid | LA | Essential fatty acid precursor |

| Gamma-Linolenic Acid | GLA | Intermediate fatty acid |

| Dihomo-γ-Linolenic Acid | DGLA | Product of GLA elongation |

| Delta-6-desaturase | Δ6-desaturase | Enzyme for LA to GLA conversion |

| Fatty Acid Elongase 5 | ELOVL5 | Enzyme for GLA to DGLA elongation |

Enzymatic Transformations of DGLA: Cyclooxygenase, Lipoxygenase, and Desaturase Pathways

Once synthesized, DGLA can be further metabolized through several key enzymatic pathways, which determine its ultimate biological effects. These pathways involve cyclooxygenase (COX), lipoxygenase (LOX), and desaturase enzymes.

Cyclooxygenase (COX) Pathway: DGLA is a substrate for both COX-1 and COX-2 enzymes. nih.govmdpi.com The action of COX enzymes on DGLA leads to the production of the 1-series prostaglandins (B1171923) and thromboxanes. researchgate.netmoolecscience.com For example, COX metabolizes DGLA to prostaglandin (B15479496) E1 (PGE1). nih.govmdpi.com

Lipoxygenase (LOX) Pathway: DGLA can also be metabolized by lipoxygenase enzymes. Specifically, the 15-lipoxygenase (15-LOX) pathway converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govmdpi.com This metabolite has been shown to possess anti-inflammatory properties.

Desaturase Pathway: DGLA can be further desaturated by the enzyme delta-5-desaturase (Δ5-desaturase) to form arachidonic acid (AA; 20:4n-6). nih.govwikipedia.org However, the activity of Δ5-desaturase is considered limited, meaning that only a small fraction of DGLA is typically converted to AA. nih.gov This limited conversion is significant because AA is the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.

Cytochrome P450 Pathway: An alternative metabolic route for DGLA involves cytochrome P450 (CYP) enzymes, which can monooxygenate DGLA to form hydroxy- and epoxy-polyunsaturated fatty acids. These epoxy-PUFAs can be further hydrolyzed by epoxide hydrolases (EHs) to dihydroxy-PUFAs. acs.orgbiorxiv.org

Major Metabolites Derived from DGLA (e.g., 1-series Prostaglandins, Hydroxyeicosatrienoic Acids)

The enzymatic transformations of DGLA give rise to a variety of bioactive metabolites, many of which have distinct physiological effects that are often anti-inflammatory in nature.

The primary metabolites of DGLA include:

1-Series Prostaglandins: As mentioned, the COX pathway converts DGLA into the 1-series prostaglandins. Prostaglandin E1 (PGE1) is a key metabolite in this series and is known for its anti-inflammatory, vasodilatory, and anti-proliferative properties. nih.govmdpi.com

1-Series Thromboxanes: The COX pathway also leads to the formation of 1-series thromboxanes, such as thromboxane (B8750289) A1 (TXA1). moolecscience.com

Hydroxyeicosatrienoic Acids (HETrEs): The lipoxygenase pathway, particularly through the action of 15-LOX, produces 15-HETrE from DGLA. nih.govresearchgate.net This metabolite is recognized for its ability to inhibit the formation of pro-inflammatory leukotrienes from arachidonic acid.

Table 2: Major Metabolites of DGLA and their Precursor Pathways

| Metabolite | Abbreviation | Precursor Pathway |

|---|---|---|

| Prostaglandin E1 | PGE1 | Cyclooxygenase (COX) |

| Thromboxane A1 | TXA1 | Cyclooxygenase (COX) |

| 15-Hydroxyeicosatrienoic Acid | 15-HETrE | Lipoxygenase (LOX) |

| Arachidonic Acid | AA | Delta-5-desaturase |

| Dihydroxyeicosadienoic acids | DHED | Cytochrome P450/Epoxide Hydrolase |

Interplay between DGLA and Other Omega-6 and Omega-3 Polyunsaturated Fatty Acids

The metabolism of DGLA is intricately linked with that of other polyunsaturated fatty acids (PUFAs), particularly other omega-6 fatty acids like arachidonic acid (AA) and the omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This interplay is largely defined by competition for the same metabolic enzymes. nih.gov

Competition for Enzymes: Omega-6 and omega-3 fatty acids are metabolized by the same set of desaturase and elongase enzymes. nih.govfrontiersin.org This means that a high intake of linoleic acid (the precursor to the omega-6 series) can competitively inhibit the metabolism of alpha-linolenic acid (the precursor to the omega-3 series), and vice versa.

Competition for COX and LOX: DGLA and arachidonic acid compete for the same COX and LOX enzymes. healthmatters.iomoolecscience.com By competing with AA for these enzymes, an increased level of DGLA can reduce the production of AA's pro-inflammatory metabolites (2-series prostaglandins and 4-series leukotrienes). nih.gov Similarly, omega-3 fatty acids like EPA also compete with AA for these enzymes, leading to the production of less inflammatory 3-series prostaglandins and 5-series leukotrienes.

Inhibition of DGLA to AA Conversion: The conversion of DGLA to AA by Δ5-desaturase can be inhibited by other fatty acids. For instance, eicosapentaenoic acid (EPA), an omega-3 fatty acid, is known to inhibit Δ5-desaturase activity, thereby reducing the formation of arachidonic acid from DGLA. moolecscience.com

Dihomo γ Linolenic Acid D6 Dgla D6 As an Essential Research Reagent

Role as an Internal Standard in Quantitative Analytical Methodologies

The most prominent application of DGLA-d6 is as an internal standard in quantitative analytical methods. kklmed.comcaymanchem.combiomol.comcvmh.fr An internal standard is a compound added in a known amount to a sample before processing. It is chemically similar to the analyte of interest but can be distinguished by a detector, in this case, due to its different mass.

DGLA-d6 is extensively used as an internal standard for the quantification of DGLA and its metabolites, such as prostaglandins (B1171923) of the 1-series, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). kklmed.comcaymanchem.combiomol.comcvmh.fr In these techniques, the sample is ionized, and the ions are separated based on their mass-to-charge ratio. Since DGLA-d6 has a higher mass than endogenous DGLA due to the deuterium (B1214612) atoms, it can be detected separately. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Lipid mediators, including those derived from DGLA, are often present in low concentrations in biological samples. nih.gov The use of a stable isotope-labeled internal standard like DGLA-d6 is crucial for their accurate quantification. For instance, in studies investigating the anti-inflammatory effects of DGLA, precise measurement of its conversion to metabolites like prostaglandin (B15479496) E1 (PGE1) is essential. nih.gov

Biological samples such as plasma, serum, and tissue homogenates are complex matrices containing numerous compounds that can interfere with the analysis. nih.gov The use of DGLA-d6 as an internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Because DGLA-d6 has nearly identical chemical and physical properties to DGLA, it behaves similarly during extraction, derivatization, and chromatography. Any loss of DGLA during these steps will be mirrored by a proportional loss of DGLA-d6. This allows for a more precise and accurate calculation of the endogenous DGLA concentration, which is critical for reliable research findings. nih.gov The use of multiple deuterated internal standards for different classes of oxylipins is a common practice to ensure accuracy. nih.gov

Application in Mass Spectrometry-Based Quantification of DGLA and Related Lipid Mediators

Utility in Stable Isotope Tracer and Metabolic Flux Analysis

Stable isotope-labeled compounds like DGLA-d6 are invaluable tools for tracing the metabolic fate of molecules within a biological system. medchemexpress.com This approach, known as stable isotope tracing, allows researchers to follow the conversion of a specific precursor into its various metabolic products.

By introducing DGLA-d6 into a cell culture or an animal model, researchers can trace its incorporation into different lipid pools and its conversion to other fatty acids. For example, DGLA is the immediate precursor to arachidonic acid (AA) through the action of the Δ5-desaturase enzyme. researchgate.netfrontiersin.org By monitoring the appearance of deuterated arachidonic acid (AA-d6) over time after the administration of DGLA-d6, the rate of this specific enzymatic conversion can be determined. This provides insights into the turnover dynamics of these fatty acids and how they might be altered in different physiological or pathological states. A similar approach using 13C-labeled linoleic acid has been employed to study the endogenous conversion to DGLA and arachidonic acid in humans. nih.gov

Table 2: Key Enzymatic Conversions in the DGLA Metabolic Pathway

| Precursor | Enzyme | Product |

|---|---|---|

| γ-Linolenic Acid (GLA) | Elongase | Dihomo-γ-Linolenic Acid (DGLA) |

| Dihomo-γ-Linolenic Acid (DGLA) | Δ5-Desaturase | Arachidonic Acid (AA) |

| Dihomo-γ-Linolenic Acid (DGLA) | Cyclooxygenase (COX) | Prostaglandins (1-series) |

DGLA-d6 can be used to investigate the activity of various metabolic pathways. For example, DGLA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids. nih.govresearchgate.net By supplying DGLA-d6, the formation of deuterated eicosanoids can be monitored, providing a direct measure of the flux through these pathways. This is particularly useful for studying the effects of drugs or genetic modifications on specific metabolic routes. Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions within a network. nih.gov The data obtained from DGLA-d6 tracing can be integrated into MFA models to provide a comprehensive understanding of cellular metabolism.

Advanced Research Applications and Methodological Approaches Utilizing Dgla D6

Integration in in vitro Cellular Research Models

The use of DGLA-d6 in cultured cells provides a controlled environment to dissect its metabolic pathways and cellular functions with high precision.

Studies of DGLA Metabolism and Lipidome Remodeling in Cultured Cells

DGLA-d6 is instrumental in tracing the metabolic conversion of DGLA within cells. When introduced to cell cultures, DGLA-d6 is incorporated into cellular lipids and metabolized by the same enzymatic pathways as its non-labeled counterpart. caymanchem.combiomol.com This allows researchers to track its conversion to other bioactive lipids. For instance, DGLA is elongated from γ-linolenic acid (GLA) and can be further desaturated to arachidonic acid (AA) by the enzyme Δ5 desaturase. nih.govresearchgate.net By using DGLA-d6, researchers can quantify the rate of this conversion and how it is influenced by various factors.

Studies have shown that supplementing cultured cells, such as human skin fibroblasts, with DGLA can lead to its accumulation in cellular phospholipids, altering the lipid composition of cell membranes. peskinpharma.com This "lipidome remodeling" can have profound effects on membrane fluidity and the function of membrane-bound proteins. researchgate.netmdpi.com In one study, hyperoxic conditions were found to accelerate the transformation of linoleic acid (LA) into DGLA and arachidonic acid (AA) in normal cells. researchgate.net The use of DGLA-d6 allows for precise quantification of these changes in the lipid profile under different experimental conditions. researchgate.netbiorxiv.org

Analysis of DGLA-Derived Metabolites in Cellular Signaling Pathways

DGLA is a precursor to a variety of signaling molecules. Through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, DGLA is converted into eicosanoids, such as series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govresearchgate.net These metabolites have been shown to possess anti-inflammatory and anti-proliferative properties. nih.govmedchemexpress.com

The use of DGLA-d6 enables researchers to specifically track the production of these DGLA-derived metabolites, even in the presence of a large background of similar molecules derived from other fatty acids like arachidonic acid. This is crucial for understanding how DGLA contributes to cellular signaling cascades that regulate processes like inflammation and cell growth. nih.gov For example, studies have demonstrated that DGLA-derived PGE₁ has different biological effects compared to the arachidonic acid-derived PGE₂. nih.govbiomarker.hu

Examination of Enzyme Activity and Regulation in Cellular Systems

The metabolism of DGLA is tightly regulated by a series of enzymes, most notably the desaturases and elongases. mdpi.comresearchgate.net DGLA-d6 serves as a valuable substrate to probe the activity of these enzymes in vitro. For instance, the activity of Δ5 desaturase, which converts DGLA to arachidonic acid, can be directly measured by monitoring the appearance of deuterated arachidonic acid in cells supplemented with DGLA-d6. nih.govresearchgate.net

Research has shown that the activity of these enzymes can be influenced by various physiological and pathological states. nih.govresearchgate.net For example, the activity of Δ6 desaturase, which is involved in the synthesis of GLA (a precursor to DGLA), is known to be affected by factors like zinc status. mdpi.comnih.gov By using DGLA-d6 in combination with inhibitors or genetic manipulations of these enzymes, researchers can gain detailed insights into the regulation of fatty acid metabolism. nih.gov

Application in in vivo Animal Model Systems

Animal models provide a more complex biological system to study the physiological and pathological roles of DGLA. The use of DGLA-d6 in these models allows for the investigation of its metabolism and effects in a whole-organism context. wustl.eduillinois.edu

Investigation of Lipid Metabolism and Fatty Acid Fluxes in Pre-clinical Animal Studies

Studies in mice have shown that dietary supplementation with DGLA can lead to its accumulation in various tissues and a corresponding decrease in the levels of arachidonic acid-derived pro-inflammatory eicosanoids. caymanchem.comnih.gov The use of DGLA-d6 in such studies provides a precise method to quantify these metabolic shifts and understand the systemic effects of DGLA supplementation. medchemexpress.com

Assessment of Biochemical Pathways and Mechanistic Insights in Animal Models of Physiological and Pathological States

DGLA-d6 is a valuable tool for investigating the role of DGLA in various disease models. For example, in models of inflammatory diseases like atopic dermatitis and atherosclerosis, DGLA-d6 can be used to trace the production of anti-inflammatory metabolites and assess their contribution to the therapeutic effects of DGLA. caymanchem.comnih.gov

Development and Validation of Sophisticated Analytical Protocols

The use of DGLA-d6 as an internal standard is integral to the development of robust and reliable analytical methods for lipidomics, particularly in studying pathways involving DGLA. biomol.comcvmh.fr DGLA is a critical intermediate in fatty acid metabolism; it is the precursor to anti-inflammatory 1-series prostaglandins and can also be converted to arachidonic acid (ARA), the precursor to pro-inflammatory 2-series prostaglandins. nih.govbiomol.comcaymanchem.com Therefore, accurate measurement of DGLA levels, facilitated by DGLA-d6, is crucial for understanding the balance of inflammatory processes in various physiological and pathological conditions. nih.gov

The accurate quantification of DGLA using DGLA-d6 relies on its co-analysis with endogenous lipids, which necessitates powerful separation techniques coupled with sensitive detection by high-resolution mass spectrometry (HRMS).

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted platform for analyzing DGLA and other eicosanoids. nih.gov UPLC systems use columns with small particle sizes (e.g., 1.7 μm) to achieve superior resolution and faster analysis times compared to traditional HPLC. nih.gov Reversed-phase chromatography is commonly employed, using columns like the Acquity BEH shield RP18. nih.gov The separation is achieved by a gradient elution with mobile phases typically consisting of water-acetonitrile mixtures containing an acid, such as acetic acid, to improve ionization. lipidmaps.orgnih.gov This setup allows for the simultaneous analysis of a comprehensive panel of eicosanoids derived from DGLA, ARA, and other polyunsaturated fatty acids in a single, short run. nih.gov

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another robust technique for fatty acid analysis. lipidmaps.org For GC analysis, fatty acids like DGLA must first be derivatized to increase their volatility. lipidmaps.org A common method involves converting them into pentafluorobenzyl (PFB) esters. lipidmaps.org The samples are then injected into the GC system, where they are separated based on their boiling points and polarity on a capillary column before detection by the mass spectrometer. lipidmaps.org GC-MS, particularly with negative ion chemical ionization, provides excellent sensitivity for quantifying free and total fatty acids. lipidmaps.org

Supercritical Fluid Chromatography (SFC) is an emerging technique in lipidomics that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC can offer unique selectivity and faster separations compared to LC for certain lipid classes, bridging the gap between normal-phase LC and GC.

These chromatographic methods are coupled with high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, which provide high mass accuracy and resolving power. thermofisher.comencyclopedia.pub This capability is essential for differentiating lipid species with very similar masses and for confirming elemental compositions. Detection is often performed in negative ion mode to take advantage of the conserved carboxyl group on fatty acids. nih.gov Techniques like scheduled multiple reaction monitoring (MRM) are used to maximize sensitivity and the number of analytes that can be monitored in a single run. nih.govthermofisher.com

Table 1: Comparison of Chromatographic Techniques for DGLA-d6 Analysis

| Technique | Principle | Sample State/Derivatization | Typical Column | Common Mobile Phases | Key Advantages |

|---|---|---|---|---|---|

| UPLC-MS/MS | Separation based on polarity in a liquid mobile phase. | Liquid; no derivatization required. | Reversed-phase C18 (e.g., Acquity UPLC BEH shield RP18). nih.gov | (A) Water/Acetonitrile/Acetic Acid; (B) Acetonitrile/Isopropanol. lipidmaps.orgnih.gov | High resolution, fast analysis, suitable for a wide range of lipids. nih.gov |

| GC-MS | Separation based on volatility and boiling point in a gaseous mobile phase. | Requires derivatization to volatile esters (e.g., PFB esters). lipidmaps.org | Capillary columns (e.g., DB-5ms). | Inert carrier gas (e.g., Helium). | High sensitivity, well-established for fatty acid analysis. lipidmaps.org |

| SFC-MS | Separation using a supercritical fluid mobile phase. | Liquid; no derivatization required. | Various packed columns. | Supercritical CO2 with co-solvents (e.g., Methanol). | Fast separations, unique selectivity. nih.gov |

Effective sample preparation is critical for accurate lipid analysis and involves extracting lipids from complex biological matrices while minimizing degradation and contamination. The addition of DGLA-d6 at the beginning of this process is crucial, as it co-extracts with the endogenous DGLA, thereby accounting for any losses during the procedure. lipidmaps.org

Liquid-Liquid Extraction (LLE) is a common method for lipid extraction. The Folch method, using a chloroform/methanol (B129727) mixture, and the Bligh-Dyer method are classic examples. nih.gov A more modern approach is the Matyash method, which uses methyl-tert-butyl ether (MTBE), methanol, and water. protocols.iorockefeller.edu This biphasic extraction separates lipids into the upper organic (MTBE) phase and polar metabolites into the lower aqueous phase, reducing the use of hazardous chlorinated solvents. protocols.iorockefeller.edu For instance, frozen tissues can be homogenized in cold methanol, followed by the addition of MTBE (containing the DGLA-d6 internal standard) and water to induce phase separation. protocols.iorockefeller.edu

Solid-Phase Extraction (SPE) is another widely used technique for cleaning up and concentrating lipid extracts. lipidmaps.org It is particularly useful for separating lipids from other interfering substances in the sample matrix. lipidmaps.org For eicosanoid analysis, reverse-phase SPE columns are often used. The columns are first conditioned with methanol and water, after which the sample is loaded. Non-specific metabolites are washed away, and the desired lipids are then eluted with a solvent like methanol. lipidmaps.org

Derivatization is a necessary step for the analysis of fatty acids by GC-MS. lipidmaps.org After extraction and isolation, the carboxyl group of the fatty acids is chemically modified to form a more volatile and thermally stable ester. A common derivatization agent is pentafluorobenzyl bromide (PFB-Br), which reacts with the fatty acid in the presence of a base like diisopropylethylamine to form PFB esters. lipidmaps.org These derivatives are highly sensitive to detection by electron capture negative ionization GC-MS.

Table 2: Overview of Sample Preparation Strategies

| Strategy | Method | Solvents/Reagents | Procedure Summary | Application |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Matyash (MTBE) | Methyl-tert-butyl ether (MTBE), Methanol, Water. protocols.iorockefeller.edu | Homogenize sample in methanol, add MTBE with internal standard, sonicate, add water to separate phases, collect upper lipid layer. protocols.io | Broad lipidomics from tissues, plasma. protocols.iorockefeller.edu |

| Liquid-Liquid Extraction | Iso-octane | Iso-octane, Methanol, HCl. lipidmaps.org | Lyse cells/media in methanol with internal standard, acidify with HCl, extract with iso-octane. lipidmaps.org | Free and total fatty acids from cells, media. lipidmaps.org |

| Solid-Phase Extraction | Reversed-Phase | Methanol, Water. lipidmaps.org | Condition column, load sample, wash with aqueous methanol, elute lipids with 100% methanol. lipidmaps.org | Cleanup and concentration of eicosanoids. lipidmaps.org |

| Derivatization | PFB Esterification | Pentafluorobenzyl bromide, Diisopropylethylamine, Acetonitrile. lipidmaps.org | Incubate dried lipid extract with reagents at room temperature, then dry and reconstitute in a non-polar solvent for injection. lipidmaps.org | Preparation for GC-MS analysis. lipidmaps.org |

Isotope dilution mass spectrometry (IDMS) is the gold standard for absolute quantification in proteomics and lipidomics. nih.govomu.edu.tr The core principle involves adding a known amount of a stable isotope-labeled internal standard, such as DGLA-d6, to a sample before any processing steps. researchgate.netresearchgate.net

Data Normalization: The key advantage of using DGLA-d6 is that it behaves almost identically to the endogenous, unlabeled DGLA throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization. lipidmaps.orgresearchgate.net Therefore, the ratio of the mass spectrometer signal of the endogenous analyte to the signal of the deuterated standard remains constant, regardless of sample loss or variations in instrument performance. This ratio is the basis for accurate quantification. lipidmaps.org

Quantitative Interpretation: To determine the absolute concentration of DGLA in a sample, a calibration curve is constructed. lipidmaps.orgd-nb.info This is done by preparing a series of standards containing a fixed amount of the internal standard (DGLA-d6) and varying, known concentrations of the unlabeled analyte (DGLA). lipidmaps.org These standards are analyzed by LC-MS/MS or GC-MS, and a curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. d-nb.info The concentration of DGLA in the unknown biological samples, which have been spiked with the same amount of DGLA-d6, can then be calculated by measuring their analyte-to-standard ratio and interpolating this value on the calibration curve. lipidmaps.orgd-nb.info The limit of detection (LOD) and limit of quantification (LOQ) are also determined during method validation to define the sensitivity of the assay. d-nb.info

The large and complex datasets generated by high-resolution mass spectrometry in lipidomics experiments necessitate sophisticated software tools for efficient and accurate data processing. researchgate.netresearchgate.net These tools automate tasks such as peak detection, lipid identification, isotopic correction, and quantification. nih.govresearchgate.netresearchgate.net

Several software packages have been developed to handle deuterated lipidome data. LipidSearch from Thermo Fisher Scientific is designed to identify lipid species from high-resolution MS and MS/MS data. thermofisher.com It can process data from both direct infusion and LC-MS workflows and uses a database to identify lipids at the sum composition level (from MS1 data) and the molecular species level (from MS/MS data). thermofisher.com

LIMSA (Lipid Mass Spectrum Analysis) and SECD (Spectrum Extraction from Chromatographic Data) are instrument-independent tools that work with text-format MS spectra. researchgate.netresearchgate.net LIMSA identifies peaks, corrects for isotopic peak overlap from other species, and quantifies lipids using internal standards. researchgate.net SECD is used for visualizing LC-MS data as 2D maps and extracting clean mass spectra from specific regions of a chromatogram, which improves the signal-to-noise ratio for subsequent analysis with LIMSA. researchgate.netresearchgate.net

Other tools like LipidMatch , an R-based tool, and platforms like ALEX 123 provide extensive in-silico fragmentation libraries to aid in the identification of a vast number of lipid species, including deuterated standards. nih.govencyclopedia.pub These software solutions are crucial for managing the workflow of targeted quantification using isotope dilution, from raw data processing to final concentration reporting.

Table 3: Software Tools for Deuterated Lipidomics

| Software Tool | Developer/Source | Key Features | Primary Application |

|---|---|---|---|

| LipidSearch | Thermo Fisher Scientific | Identifies lipids against a database using HRAM data; supports MS and MS/MS workflows. thermofisher.com | Untargeted and targeted lipid identification from Orbitrap data. thermofisher.com |

| LIMSA | University of Helsinki | Finds and integrates peaks, performs isotopic correction, quantifies lipids using internal standards. researchgate.net | Quantitative analysis of mass spectra from any instrument. researchgate.net |

| SECD | University of Helsinki | Visualizes LC-MS data as 2D maps, extracts spectra from defined regions. researchgate.net | Pre-processing of LC-MS data to improve signal-to-noise for quantification. researchgate.net |

| LipidMatch | (R-based tool) | Rule-based lipid identification using in-silico fragmentation libraries; includes oxidized lipids and uncharacterized adducts. researchgate.net | Lipid identification in LC-MS/MS workflows. researchgate.net |

Synergistic Applications of Deuterated DGLA with Multi-Isotope Labeling Strategies in Complex Biological Systems

The complexity of biological systems necessitates sophisticated tools to trace metabolic pathways and understand the interplay of various molecules. scispace.comcore.ac.uk The use of DGLA-d6 in conjunction with other stable isotope-labeled compounds (e.g., containing ¹³C or ¹⁵N) offers a powerful strategy for multi-isotope labeling studies. symeres.com This approach allows researchers to simultaneously track the fate of different precursor molecules and their metabolites within a single biological system. symeres.com

For instance, in studying polyunsaturated fatty acid (PUFA) metabolism, researchers can administer DGLA-d6 alongside ¹³C-labeled linoleic acid (LA) to meticulously track the conversion rates and flux through different enzymatic pathways. mdpi.com This dual-labeling strategy can elucidate the competitive dynamics between different fatty acid substrates for enzymes like delta-5 and delta-6 desaturases. mdpi.com Such studies are critical for understanding how dietary intake of various fatty acids influences the endogenous production of bioactive lipids. The enhanced stability and distinct mass shift provided by deuterium (B1214612) labeling make DGLA-d6 an excellent tracer in these complex experimental setups. rsc.org

Table 1: Examples of Multi-Isotope Labeling Strategies Incorporating DGLA-d6

| Labeled Compound 1 | Labeled Compound 2 | Research Question | Potential Biological System |

| Dihomo-γ-linolenic Acid-d6 | ¹³C-Linoleic Acid | To determine the relative contribution of dietary linoleic acid versus elongation of existing fatty acids to the DGLA pool. | Human plasma, liver cells |

| Dihomo-γ-linolenic Acid-d6 | ¹⁵N-Amino Acids | To investigate the link between protein synthesis/turnover and lipid metabolism. | Cultured muscle cells |

| Dihomo-γ-linolenic Acid-d6 | ¹³C-Glucose | To trace the flow of carbon from carbohydrates into fatty acid and eicosanoid synthesis. | Adipocytes |

Exploration of Novel DGLA-Derived Oxylipins and Their Uncharted Biochemical Functions

DGLA is a precursor to a variety of signaling molecules known as oxylipins, which are formed through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netresearchgate.net While some DGLA-derived oxylipins, such as prostaglandin (B15479496) E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), have been studied for their anti-inflammatory and anti-proliferative effects, many others remain undiscovered or poorly characterized. researchgate.netnih.gov

The use of DGLA-d6 as a metabolic tracer enables the identification of novel, deuterated oxylipin metabolites in biological samples. By analyzing the mass spectra for signals corresponding to the deuterated products, researchers can uncover previously unknown enzymatic pathways and metabolites originating from DGLA. This approach has the potential to expand the known landscape of DGLA-derived lipid mediators and their biological activities. mdpi.comgoogle.com The discovery of new oxylipins could open up new avenues for understanding their roles in physiological processes and in the pathology of various diseases. frontiersin.org

Integration of DGLA-d6 in Systems Lipidomics Approaches for Comprehensive Metabolic Profiling

Systems lipidomics aims to provide a comprehensive and quantitative description of the entire set of lipids (the lipidome) in a biological system. metabolomicscentre.ca This holistic approach is crucial for understanding the complex interplay of different lipid species in cellular function and disease. frontiersin.org DGLA-d6 plays a vital role as an internal standard in targeted and untargeted lipidomics analyses, ensuring the accuracy and reliability of quantification. cvmh.frirpcds.org

By incorporating DGLA-d6 into lipidomics workflows, researchers can obtain precise measurements of DGLA levels and its metabolites across different experimental conditions or patient cohorts. cas.cz This quantitative data can then be integrated with other 'omics' data, such as genomics, transcriptomics, and proteomics, to build comprehensive models of metabolic networks. frontiersin.org For example, correlating changes in the DGLA metabolic pathway with gene expression data can help identify regulatory hubs and novel therapeutic targets. nih.gov This integrated approach is essential for a system-level understanding of metabolic diseases. metabolomicscentre.ca

Advancements in Spatially Resolved Mass Spectrometry Imaging with Deuterated Tracers

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govchromatographyonline.com Recent advancements in MSI are pushing the boundaries of spatial resolution, enabling the analysis of metabolites at the cellular and even subcellular levels. chromatographyonline.comosti.gov

The use of deuterated tracers like DGLA-d6 in conjunction with MSI offers a unique opportunity to map the metabolic fate of specific molecules within tissues. researchgate.net By administering DGLA-d6 to an organism or cell culture, researchers can then use MSI to visualize the distribution of the deuterated precursor and its downstream metabolites. This approach can reveal localized metabolic activities and identify specific cell types or tissue regions with altered DGLA metabolism. The fusion of high-resolution MSI with stable isotope tracing holds immense promise for understanding the spatial organization of metabolic pathways in complex biological systems. biorxiv.org

Contributions to the Understanding of Polyunsaturated Fatty Acid Desaturation and Elongation Regulation in Specific Biological Contexts

The synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from their essential fatty acid precursors, linoleic acid (LA) and α-linolenic acid (ALA), is a tightly regulated process involving a series of desaturation and elongation steps. wikipedia.orgnih.gov The enzymes delta-5-desaturase (D5D) and delta-6-desaturase (D6D) are key players in this pathway. mdpi.com DGLA is an important intermediate, formed by the elongation of gamma-linolenic acid (GLA) and serving as a substrate for D5D to produce arachidonic acid (AA). nih.gov

Studies using DGLA-d6 can provide valuable insights into the regulation of these enzymatic steps in specific biological contexts. For example, by tracing the conversion of DGLA-d6 to its downstream products in different cell types or under various physiological conditions, researchers can assess the activity of D5D. nih.gov This is particularly relevant in understanding diseases associated with altered PUFA metabolism, such as inflammatory disorders and metabolic syndrome. Furthermore, investigating the factors that influence the expression and activity of desaturases and elongases, in conjunction with DGLA-d6 tracing, can help to unravel the complex regulatory networks governing PUFA metabolism. nih.govresearchgate.net

Table 2: Key Enzymes in DGLA Metabolism

| Enzyme | Gene | Function | Role in DGLA Pathway |

| Delta-6 Desaturase (D6D) | FADS2 | Introduces a double bond at the delta-6 position. wikipedia.org | Converts Linoleic Acid to Gamma-Linolenic Acid (a precursor to DGLA). nih.gov |

| Elongase | Adds two carbon atoms to the fatty acid chain. | Converts Gamma-Linolenic Acid to Dihomo-γ-linolenic Acid. nih.gov | |

| Delta-5 Desaturase (D5D) | FADS1 | Introduces a double bond at the delta-5 position. nih.gov | Converts Dihomo-γ-linolenic Acid to Arachidonic Acid. nih.gov |

| Cyclooxygenase (COX) | Catalyzes the formation of prostaglandins. researchgate.net | Converts DGLA to series-1 prostaglandins (e.g., PGE₁). researchgate.net | |

| Lipoxygenase (LOX) | Catalyzes the formation of hydroxyeicosanoids. researchgate.net | Converts DGLA to hydroxyeicosatrienoic acids (e.g., 15-HETrE). researchgate.net |

Conclusion

Dihomo-γ-linolenic acid-d6 is a powerful and versatile tool in the field of biochemical research. Its application as an internal standard ensures accurate quantification of DGLA, while its use as a metabolic tracer provides invaluable insights into the complex pathways of fatty acid metabolism. The ability to track the fate of DGLA and its metabolites with high precision has advanced our understanding of the delicate balance between pro- and anti-inflammatory processes and continues to be instrumental in exploring the role of this unique fatty acid in health and disease. As analytical technologies continue to evolve, the applications for deuterated lipids like DGLA-d6 are poised to expand, promising further discoveries in the intricate world of lipidomics.

Q & A

Q. What are the optimal methods for extracting DGLA-d6 from biological tissues, and how do they differ in efficiency?

The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used for rapid lipid extraction (<10 minutes) with high reproducibility, minimizing lipid degradation . For tissues with high water content, Folch’s method (chloromon phase separation via methanol-chloroform) provides higher lipid purity but requires longer processing times . For DGLA-d6, which is prone to oxidation, both methods should include antioxidants (e.g., BHT) and nitrogen gas purging during extraction.

Q. Table 1: Lipid Extraction Method Comparison

| Method | Time | Purity | Suitability for DGLA-d6 |

|---|---|---|---|

| Bligh & Dyer | 10 min | Moderate | High (rapid processing) |

| Folch | 30 min | High | Moderate (oxidation risk) |

Q. Which analytical techniques are most reliable for quantifying DGLA-d6 in complex biological matrices?

Liquid chromatography-mass spectrometry (LC/MS) with deuterated internal standards (e.g., arachidonic acid-d8) is the gold standard. DGLA-d6 itself can serve as an internal standard for quantifying endogenous DGLA via isotope dilution . Key parameters:

Q. What are the primary metabolic pathways of DGLA-d6, and how do they influence experimental outcomes?

DGLA-d6 is metabolized via Δ5-desaturase to arachidonic acid (pro-inflammatory) or by cyclooxygenase/LOX enzymes to anti-inflammatory mediators (e.g., PGE1). Its deuterated form allows tracking metabolic flux in vitro/in vivo. Researchers must account for tissue-specific Δ5-desaturase activity, which varies in cancers vs. inflammatory models .

Advanced Research Questions

Q. How can researchers resolve contradictions in DGLA-d6’s reported anti-inflammatory vs. pro-inflammatory effects?

Contradictions often arise from:

- Tissue-specific Δ5-desaturase expression : Knockdown models (e.g., shRNA-transfected HCA-7 cells) can isolate DGLA-d6’s direct effects from downstream arachidonic acid metabolites .

- Dosage variability : Use isotopic tracing to differentiate DGLA-d6 incorporation into phospholipids vs. free fatty acid pools .

- Model selection : Murine models with CRISPR-edited FADS1 (Δ5-desaturase) clarify DGLA-d6’s role in inflammation .

Q. What experimental frameworks are suitable for studying DGLA-d6’s dual role in cancer proliferation and inhibition?

Apply the PICOT framework :

Q. How can lipidomics be integrated with genetic knockdown to study DGLA-d6’s mechanism?

- Combine LC/MS-based lipidomics with shRNA-mediated Δ5-desaturase knockdown to quantify DGLA-d6-derived metabolites.

- Use multivariate analysis (e.g., OPLS-DA) to identify lipid species correlated with anti-tumor outcomes .

- Validate findings in Δ5-desaturase inhibitor-treated models (e.g., SSI-4) to isolate enzyme-specific effects .

Q. Table 2: Key Confounding Variables in DGLA-d6 Studies

| Variable | Mitigation Strategy |

|---|---|

| Δ5-desaturase activity | Genetic knockdown or inhibitors |

| Oxidation during extraction | Nitrogen purging, antioxidants |

| Endogenous DGLA levels | Isotope dilution with DGLA-d6 |

Methodological Best Practices

Q. How to design a robust protocol for DGLA-d6 handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.